molecular formula C16H17NO3S B15243760 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol

1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol

Cat. No.: B15243760
M. Wt: 303.4 g/mol
InChI Key: PKHSNEFCIKXFIM-UHFFFAOYSA-N
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Description

1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a hydroxyl group at the 5th position of the tetrahydroquinoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol typically involves the tosylation of 1,2,3,4-tetrahydroquinolin-5-ol. One common method includes the reaction of 1,2,3,4-tetrahydroquinolin-5-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete tosylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The tosyl group and the hydroxyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth, apoptosis, and immune response .

Comparison with Similar Compounds

1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol can be compared with other similar compounds such as:

Uniqueness: The presence of the tosyl group and the hydroxyl group at specific positions in this compound imparts unique chemical and biological properties.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-5-ol

InChI

InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)21(19,20)17-11-3-4-14-15(17)5-2-6-16(14)18/h2,5-10,18H,3-4,11H2,1H3

InChI Key

PKHSNEFCIKXFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC=C3O

Origin of Product

United States

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